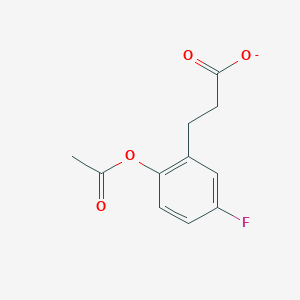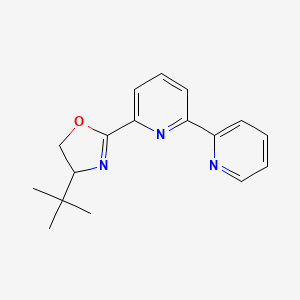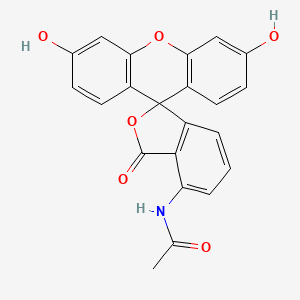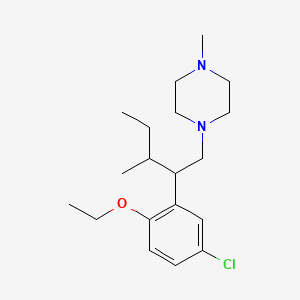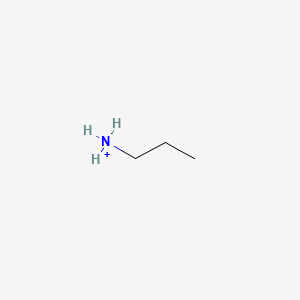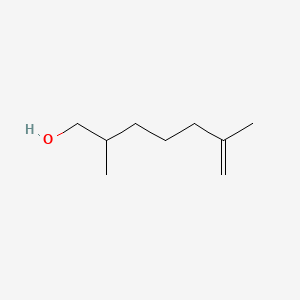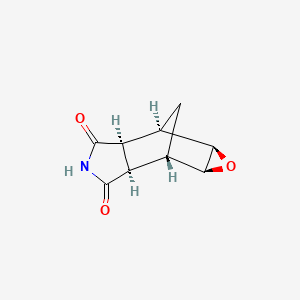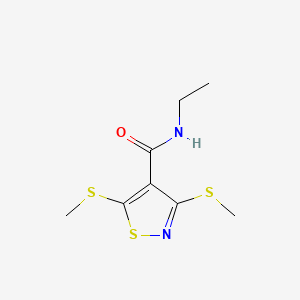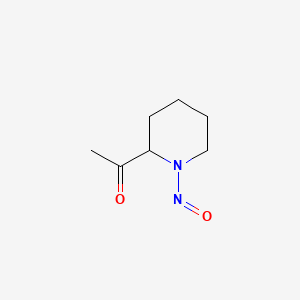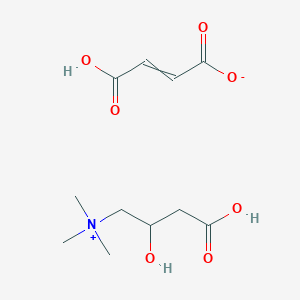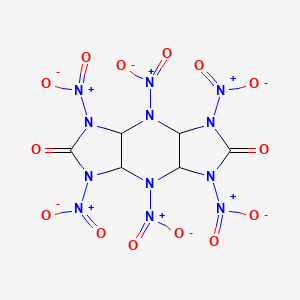![molecular formula C37H47NO11 B13829348 (1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HybridaphniphyllineA is a complex natural product belonging to the Daphniphyllum alkaloid family. This compound is characterized by its intricate decacyclic fused skeleton, which makes it a subject of interest in the field of organic chemistry. HybridaphniphyllineA is isolated from the stems and leaves of Daphniphyllum longacemosum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of HybridaphniphyllineA involves several key steps, including the use of Claisen rearrangement and Diels-Alder cycloaddition reactions. The synthesis begins with the preparation of a cyclopentadiene intermediate, which undergoes a Diels-Alder reaction with asperuloside tetraacetate to form the decacyclic skeleton . The Claisen rearrangement of an allyl dienol ether is a critical step in this process, as it helps to establish the necessary stereochemistry .
Industrial Production Methods
. The synthesis is typically carried out under controlled laboratory conditions to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
HybridaphniphyllineA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of HybridaphniphyllineA include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of HybridaphniphyllineA can lead to the formation of various oxygenated derivatives, while reduction can yield different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
HybridaphniphyllineA has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of HybridaphniphyllineA involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes by binding to specific receptors or enzymes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s complex structure suggests multiple modes of action .
Vergleich Mit ähnlichen Verbindungen
HybridaphniphyllineA can be compared with other Daphniphyllum alkaloids, such as:
Daphniyunnine E: Another Daphniphyllum alkaloid with a similar decacyclic skeleton.
Daphnilongeranin B: A related compound that shares some structural features with HybridaphniphyllineA.
Dehydrodaphnilongeranin B: Another structurally similar alkaloid with distinct biological activities.
HybridaphniphyllineA is unique due to its specific stereochemistry and the presence of multiple functional groups that contribute to its diverse reactivity and biological activities .
Eigenschaften
Molekularformel |
C37H47NO11 |
|---|---|
Molekulargewicht |
681.8 g/mol |
IUPAC-Name |
(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione |
InChI |
InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-5-35-9-19(17-4-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)30-37(35)24-20(47-33(37)45)7-15(12-39)23(24)31(48-30)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3/t14-,16-,18-,19+,20+,21-,22-,23-,24+,25-,26+,27-,30-,31+,32+,34-,35-,36+,37-/m1/s1 |
InChI-Schlüssel |
NUZJHFQGXVKNBJ-VVVKYYHASA-N |
Isomerische SMILES |
C[C@@H]1CN2C[C@H]3CC[C@]45C[C@H]([C@@H]6[C@@]47[C@H]8[C@H](C=C([C@H]8[C@@H](O6)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)CO)OC7=O)C4=C5[C@@]5([C@]3([C@H]2C[C@H]1C5=O)C)CC4 |
Kanonische SMILES |
CC1CN2CC3CCC45CC(C6C47C8C(C=C(C8C(O6)OC9C(C(C(C(O9)CO)O)O)O)CO)OC7=O)C4=C5C5(C3(C2CC1C5=O)C)CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


